胰凝乳蛋白酶

描述

Chymotrypsin is a digestive enzyme belonging to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins . Chymotrypsin is a protease enzyme that cleaves on the C-terminal phenylalanine (F), tryptophan (W), and tyrosine (Y) on peptide chains . It shows specificity for aromatic amino acids because of its hydrophobic pocket .

Molecular Structure Analysis

Chymotrypsin is a serine protease of the peptidase S1 family consisting of 241 amino acid residues . The molecule has three peptide chains: an A chain of 13 residues, a B chain of 131 residues, and a C chain of 97 residues .

Chemical Reactions Analysis

Chymotrypsin operates through a general mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution .

Physical And Chemical Properties Analysis

Chymotrypsin has a molecular weight of 25 kDa and a pI of 8.752 . It is produced in the acinar cells of the pancreas as the inactive precursor, chymotrypsinogen . α-Chymotrypsin is the predominant form of active enzyme produced from its zymogen, Chymotrypsinogen A .

科学研究应用

Enzyme Nanoparticles in Biocatalysis

Chymotrypsin: has been studied for its application as enzyme nanoparticles in biocatalytic processes. Researchers have investigated the kinetic effects of α-chymotrypsin in both free and pretreated forms, where it was covered by a thin, porous polymer layer . These enzyme nanoparticles showed a significant increase in stability, retaining their activity for a longer period compared to the free enzyme, which is crucial for industrial applications where long-term enzyme activity is desired .

Antibacterial Properties

Recent studies have explored the direct impact of chymotrypsin on bacterial growth. It has been found to exhibit antimicrobial properties against certain Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis . This opens up potential uses of chymotrypsin in developing new antibacterial treatments or enhancing existing ones .

Biotechnology and Pharmaceuticals

In the fields of biotechnology and pharmaceuticals, chymotrypsin’s mechanism of cleaving peptide bonds in proteins has been elucidated. This understanding has led to improved digestive processes and the discovery of new applications for the enzyme in these industries .

Protein Digestion and Absorption

Chymotrypsin plays a vital role in breaking down dietary proteins into amino acids, which are then absorbed and utilized by the body. Its efficiency in protein digestion makes it an essential tool for studying protein structure and function in laboratory settings .

Immunological Applications

Antibodies that detect chymotrypsin can be used in various scientific applications, including ELISA, Western Blot, Immunohistochemistry, and Immunocytochemistry. These antibodies target chymotrypsin in human, mouse, and rat samples, making it a valuable tool for immunological research .

Biocatalytic Membrane Reactors

Chymotrypsin has been incorporated into biocatalytic membrane reactors, enhancing the conversion rate of substrates. This application demonstrates the enzyme’s potential in increasing the efficiency of chemical reactions, which is beneficial for various industrial processes .

安全和危害

Chymotrypsin is generally safe and does not cause unwanted side effects when taken by mouth to reduce inflammation and redness following surgery or injury, and when applied topically to the skin to help heal wounds and burns . Some people may experience gastrointestinal discomfort, such as gas, diarrhea, constipation, or nausea .

未来方向

Chymotrypsin supplements are enzymes that help the body digest proteins . The supplements are used to reduce redness and swelling caused by surgery or infection and help promote speedier healing of wounds or traumatic injury to tissue . Research shows that when used in combination with the enzyme trypsin, it can be applied topically to the skin to remove dead tissue from wounds and expedite healing .

属性

IUPAC Name |

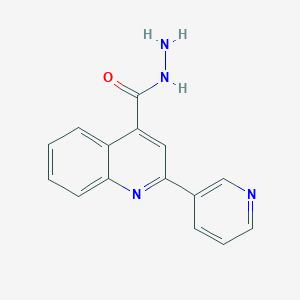

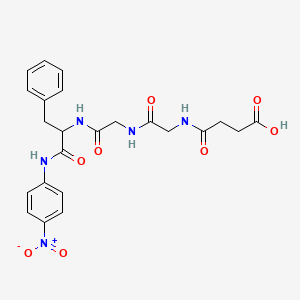

4-[[2-[[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIUBWVKZQDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988741 | |

| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

100000 USP UNITS SOL IN 10 ML WATER, 10 ML SALINE TS | |

| Record name | CHYMOTRYPSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chymotrypsin is synthesized by pancreatic acinar cells as an inactive precursor, chymotrypsinogen, that is secreted to the duodenum and activated via trypsin-induced cleavage. It also induces its own activation by cleaving essential amino acid residues in the oxyanion hole to produce α-Chymotrypsin, which is a more stable form than π-Chymotrypsin. Residues His-57, Asp-102, and Ser-195 form the catalytic triad while residues 189–195, 214–220, and 225–228 form the primary substrate-binding pocket called S1 binding pocket. Residue 189 in the polar serine residue that lies at the bottom of the S1 binding pocket. Chymotrypsin favors aromatic residues like phenylalanine, tyrosine, and tryptophan but may hydrolyze other bonds in peptides at slower rates., THEY SPLIT SECONDARY AMIDE OR PEPTIDE BONDS, CARBOXYLIC OR PHENOLIC ESTER BONDS & EVEN CARBON-CARBON BONDS. THEIR MAIN FUNCTION IS TO HYDROLYZE PEPTIDE BONDS DURING THE INTESTINAL DIGESTION OF PROTEINS. /CHYMOTRYPSINS/ | |

| Record name | Chymotrypsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHYMOTRYPSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chymotrypsin | |

Color/Form |

WHITE TO YELLOWISH WHITE; CRYSTALLINE OR AMORPHOUS POWDER | |

CAS RN |

9004-07-3, 68982-90-1 | |

| Record name | Chymotrypsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chymotrypsin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-4-({2-hydroxy-2-[(2-hydroxy-2-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}ethyl)imino]ethyl}imino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymotrypsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHYMOTRYPSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chymotrypsin is a serine protease that primarily targets peptide bonds containing aromatic amino acids like phenylalanine, tyrosine, and tryptophan [, , , ]. It does so through a catalytic triad consisting of serine, histidine, and aspartic acid residues [, ]. This catalytic mechanism leads to the cleavage of proteins and peptides, playing a vital role in digestion [, , ]. Interestingly, chymotrypsin can also cleave and activate protease-activated receptors (PARs) like PAR2, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation. This activation of PAR2 by chymotrypsin has been shown to promote interleukin-10 (IL-10) up-regulation in colonic organoids []. In contrast, chymotrypsin can also disarm PAR1, preventing its activation by thrombin [].

A: Chymotrypsin is a highly efficient protease with a well-defined catalytic mechanism involving a serine residue in its active site [, , , ]. It exhibits selectivity for peptide bonds adjacent to aromatic amino acids, making it a valuable tool for protein sequencing and analysis [, , ]. This selectivity stems from the structural features of its active site, particularly the presence of a hydrophobic pocket that accommodates the aromatic side chains of its preferred substrates [, , ]. Beyond its role in digestion, chymotrypsin finds applications in various fields. In the pharmaceutical industry, it's used for developing protease inhibitors, particularly for treating conditions like hypertension and thrombosis [, ]. Its ability to cleave specific peptide bonds makes it valuable for synthesizing peptides and modifying proteins []. Furthermore, researchers have explored using chymotrypsin for treating inflammatory conditions like rheumatoid arthritis []. Studies in a rat model of adjuvant-induced arthritis demonstrated that chymotrypsin treatment reduced joint damage and inflammatory markers, suggesting its potential as a therapeutic agent [].

A: While the provided research papers don't delve into specific computational studies on chymotrypsin, this area represents a significant aspect of modern enzymology. Computational techniques like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme-substrate interactions, predict binding affinities, and understand catalytic mechanisms []. For an enzyme like chymotrypsin, with a well-characterized structure and mechanism, computational modeling can provide valuable insights into:

- Designing more potent and selective inhibitors: By simulating the binding of various inhibitor molecules to the active site of chymotrypsin, researchers can identify structural modifications that enhance binding affinity and selectivity [].

- Understanding the role of dynamics in catalysis: Molecular dynamics simulations can reveal how conformational changes in the enzyme structure during substrate binding and product release contribute to its catalytic efficiency [].

- Exploring the impact of mutations on enzyme activity: Computational methods allow researchers to predict how mutations in the chymotrypsin gene might affect its structure and function, aiding in understanding the molecular basis of enzyme deficiencies or developing engineered enzymes with altered properties [].

ANone: Understanding the SAR of chymotrypsin is crucial for designing effective inhibitors and modulating its activity. Research indicates that:

- Hydrophobic interactions play a significant role in substrate binding: The S1 pocket of chymotrypsin preferentially binds aromatic amino acid side chains, highlighting the importance of hydrophobicity in substrate recognition [, , ].

- The P1 residue is crucial for specificity: Modifications at the P1 position significantly influence the enzyme's affinity for a substrate. Replacing a hydrophobic P1 residue with a charged or polar residue dramatically reduces the binding affinity [].

- Modifications outside the P1 site can also affect activity: While the P1 residue is critical, alterations in other regions of the substrate or inhibitor can also influence binding affinity and specificity, highlighting the importance of considering the overall structure [, ].

A: Maintaining chymotrypsin's stability is crucial for its applications. The enzyme is susceptible to autolysis, particularly at alkaline pH, which can limit its shelf-life [, ]. Strategies to enhance its stability and shelf-life include:

- Lyophilization: Freeze-drying chymotrypsin in the presence of stabilizers like sugars or polyols can significantly improve its stability during storage [].

- Immobilization: Attaching chymotrypsin to solid supports like polymers or nanoparticles can increase its resistance to autolysis and enhance its stability across a wider range of pH and temperatures []. This approach is particularly relevant for industrial applications where enzyme reusability is desired.

- Safe handling practices: Using appropriate personal protective equipment, such as gloves and eye protection, is essential to minimize the risk of allergic reactions or accidental exposure [].

- Proper storage: Storing chymotrypsin under recommended conditions (often refrigerated or frozen) is critical for maintaining its activity and preventing microbial contamination [].

- Waste disposal: Adhering to local regulations for the disposal of biological materials is crucial to minimize environmental risks [].

- Absorption: Orally administered chymotrypsin is expected to be minimally absorbed from the gastrointestinal tract due to its protein nature and susceptibility to degradation by other digestive enzymes [, ].

ANone: Chymotrypsin's efficacy has been demonstrated in various in vitro and in vivo settings:

- In vitro: Numerous studies have characterized its enzymatic activity, substrate specificity, and inhibition profiles using purified enzyme and synthetic substrates [, , , , ]. These studies provide valuable insights into its catalytic mechanism and potential applications.

ANone: Chymotrypsin holds a significant place in the history of biochemistry and enzymology:

- Early crystallization and characterization: Its isolation and crystallization in the early 20th century paved the way for detailed studies on its structure and function [, ].

- Elucidation of the catalytic triad: The discovery of the serine-histidine-aspartic acid catalytic triad in chymotrypsin's active site revolutionized our understanding of enzyme mechanisms and laid the foundation for modern enzymology [, ].

- Development of protease inhibitors: The knowledge gained from studying chymotrypsin's structure and mechanism has been instrumental in developing protease inhibitors, many of which have therapeutic applications for treating various diseases [, ].

ANone: Research on chymotrypsin extends beyond traditional biochemistry and enzymology, fostering collaborations across various disciplines:

- Biotechnology: Chymotrypsin's substrate specificity makes it a valuable tool in biotechnology for applications such as protein engineering, peptide synthesis, and biocatalysis [, ].

- Medicine: Understanding its role in inflammation and its potential as a therapeutic agent for conditions like rheumatoid arthritis has led to collaborations between biochemists, immunologists, and clinicians [].

- Agriculture: Research on insect chymotrypsin and its resistance to plant protease inhibitors has implications for developing pest control strategies, bridging the gap between biochemistry and agricultural sciences [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)